molecular formula C18H19BrN2O3 B6011047 3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide

3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide

カタログ番号 B6011047
分子量: 391.3 g/mol
InChIキー: LSTHINMRTOHCTK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide is a chemical compound that has been studied extensively in scientific research. This compound has shown promising results in various applications, including cancer treatment and drug development.

作用機序

The mechanism of action of 3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide involves the inhibition of the proteasome. The proteasome is a cellular complex that is responsible for the degradation of proteins that are no longer needed by the cell. In cancer cells, the proteasome is overactive, leading to the accumulation of proteins that promote cancer cell growth and survival. 3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide inhibits the activity of the proteasome, leading to the accumulation of these proteins and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide has several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to the death of cancer cells. Furthermore, 3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.

実験室実験の利点と制限

The advantages of using 3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide in lab experiments include its potent anticancer activity, low toxicity in normal cells, and reliable synthesis method. However, there are also limitations to using this compound in lab experiments. One limitation is that this compound has poor solubility in aqueous solutions, making it difficult to administer in vivo. Additionally, this compound has not been extensively studied in animal models, making it difficult to assess its efficacy in vivo.

将来の方向性

There are several future directions for the study of 3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide. One future direction is to optimize the synthesis method of this compound for increased yield and purity. Additionally, further studies are needed to assess the efficacy of this compound in animal models and in clinical trials. Furthermore, there is a need for the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound in vivo. Finally, there is a need for the identification of biomarkers that can predict the response of cancer cells to this compound, which can help to guide its clinical use in cancer treatment.

合成法

The synthesis of 3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting compound is then reacted with 3-(butyrylamino)aniline in the presence of triethylamine and 1,2-dibromoethane to yield 3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide. This synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound for scientific research purposes.

科学的研究の応用

3-bromo-N-[3-(butyrylamino)phenyl]-4-methoxybenzamide has been extensively studied for its potential applications in cancer treatment and drug development. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex that is essential for cell survival. Additionally, this compound has been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest.

特性

IUPAC Name

3-bromo-N-[3-(butanoylamino)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-3-5-17(22)20-13-6-4-7-14(11-13)21-18(23)12-8-9-16(24-2)15(19)10-12/h4,6-11H,3,5H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTHINMRTOHCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。